

Thermodynamic Properties of Calcium Bromide Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium bromide dihydrate*

Cat. No.: *B1591935*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for calcium bromide and its hydrated forms, with a specific focus on **calcium bromide dihydrate** ($\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$). Due to a scarcity of specific experimental data for the dihydrate form in readily available literature, this guide also includes data for the anhydrous and hexahydrate forms to provide a comparative context. Furthermore, it details the general experimental protocols used to determine the thermodynamic properties of hydrated salts.

Quantitative Thermodynamic Data

Calcium bromide is known to exist in several hydration states, most commonly as the anhydrous form (CaBr_2), the dihydrate ($\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$), and the hexahydrate ($\text{CaBr}_2 \cdot 6\text{H}_2\text{O}$).^[1] While comprehensive thermodynamic data for the anhydrous and hexahydrate forms are available, specific data for the dihydrate is limited. The following tables summarize the available quantitative data.

Table 1: Molar Mass and General Properties

Compound	Chemical Formula	Molar Mass (g/mol)
Calcium Bromide (Anhydrous)	CaBr_2	199.89 ^{[1][2]}
Calcium Bromide Dihydrate	$\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$	235.98 ^[1]

Table 2: Thermodynamic Properties of Anhydrous Calcium Bromide (CaBr_2) at 298.15 K (25 °C)

Property	Symbol	Value	Units
Standard Enthalpy of Formation	ΔH°_f	-682.8[2][3]	kJ/mol
Standard Molar Entropy	S°	130[2][4]	J/(mol·K)
Standard Gibbs Free Energy of Formation	ΔG°_f	-663.6[2][3]	kJ/mol
Heat Capacity (solid)	C_p	71.1[2]	J/(mol·K)
Enthalpy of Fusion	$\Delta\text{H}_{\text{fus}}$	29.1[2]	kJ/mol
Enthalpy of Solution	$\Delta\text{H}_{\text{sol}}$	-103.1[2]	kJ/mol

Table 3: Dehydration Transitions of Calcium Bromide Hydrates

A recent study investigating the hydration and dehydration pathways of calcium bromide identified stable monohydrate and dihydrate forms. The following transition temperatures were observed during isobaric thermogravimetric analysis (TGA) at a water vapor pressure of 10 mbar and a heating rate of 0.2 K/min.[5]

Dehydration Step	Transition Temperature (°C)
$\text{CaBr}_2 \cdot 2\text{H}_2\text{O} \rightarrow \text{CaBr}_2 \cdot \text{H}_2\text{O} + \text{H}_2\text{O}$	~99
$\text{CaBr}_2 \cdot \text{H}_2\text{O} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O}$	~137

It is important to note that specific enthalpy and entropy values for the dihydrate form are not explicitly provided in the surveyed literature.

Experimental Protocols

The determination of thermodynamic data for hydrated salts like **calcium bromide dihydrate** typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

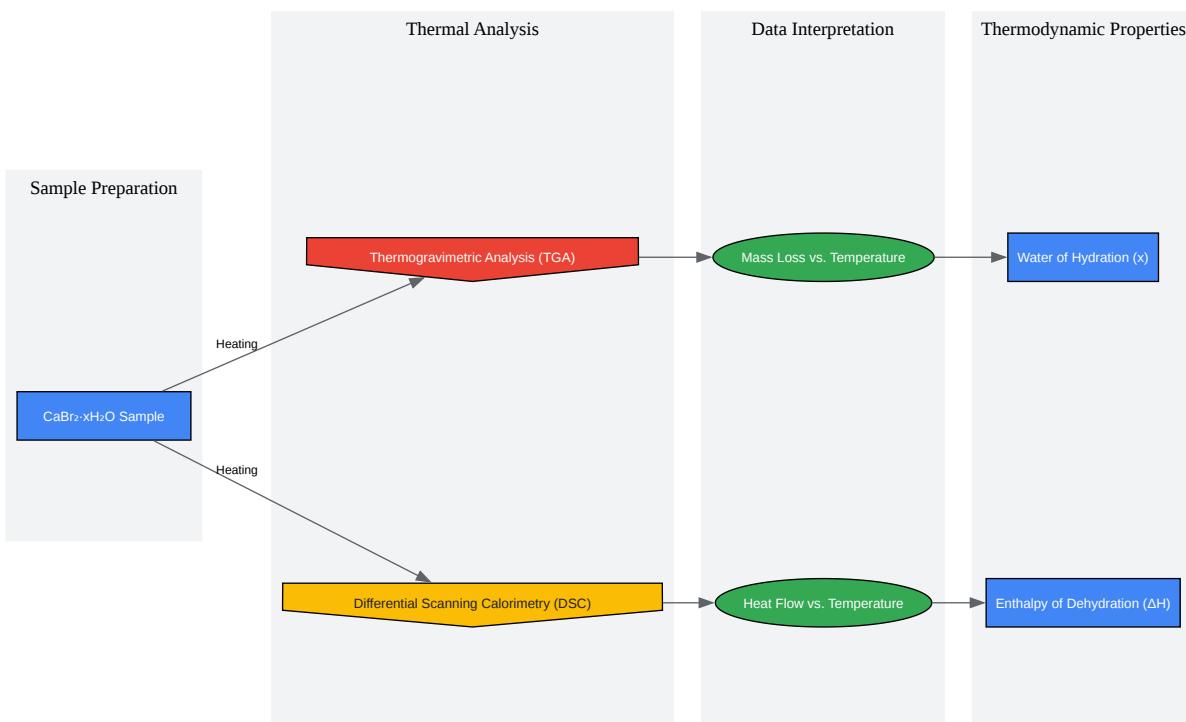
Thermogravimetric Analysis (TGA)

Objective: To determine the water content in a hydrated salt by measuring the change in mass as a function of temperature.

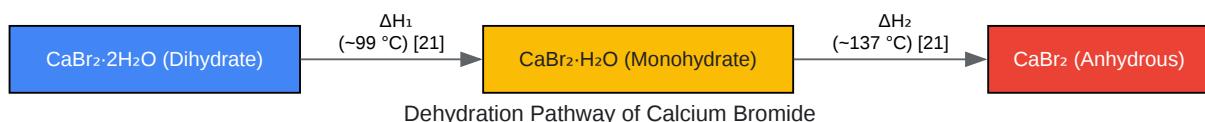
Methodology:

- A small, accurately weighed sample (typically 7-9 mg) of the hydrated salt is placed in a high-purity sample pan (e.g., platinum or aluminum).[6]
- The sample pan is placed in the TGA instrument.
- An inert gas, such as nitrogen, is purged through the furnace at a controlled flow rate (e.g., 200 ml/min) to provide a stable atmosphere and carry away any evolved gases.[7]
- The sample is heated according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10 °C/min or 30 °C/min) from an initial temperature (e.g., 35 °C) to a final temperature (e.g., 350 °C).[6]
- The mass of the sample is continuously monitored and recorded as a function of temperature.
- The resulting TGA curve shows stepwise mass losses corresponding to the dehydration events. The temperature at which each dehydration step occurs and the percentage of mass loss can be determined from the curve. This allows for the calculation of the number of water molecules per formula unit of the salt.

Differential Scanning Calorimetry (DSC)


Objective: To measure the heat flow associated with thermal transitions, such as dehydration and melting, as a function of temperature.

Methodology:


- A small, accurately weighed sample (typically 15-25 mg) of the hydrated salt is hermetically sealed in an aluminum pan.[8]
- An empty, sealed pan is used as a reference.
- Both the sample and reference pans are placed in the DSC cell.
- The DSC is programmed with a specific temperature profile. For hydrated salts, this often involves an initial cooling step to ensure complete crystallization, followed by a controlled heating rate (e.g., 7 °C/min) over the temperature range of interest.[8]
- The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
- The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events. For dehydration, endothermic peaks are observed. The area under a peak is proportional to the enthalpy change (ΔH) of the transition. The onset temperature of the peak provides the transition temperature.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the logical relationships in the experimental determination and the thermodynamic pathways of calcium bromide hydration.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermodynamic analysis of hydrated salts.

[Click to download full resolution via product page](#)

Caption: Stepwise dehydration of **calcium bromide dihydrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium bromide - Wikipedia [en.wikipedia.org]
- 2. calcium-bromide.com [calcium-bromide.com]
- 3. you-iggy.com [you-iggy.com]
- 4. calcium bromide [chemister.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. skb.skku.edu [skb.skku.edu]
- 8. avanti-journals.com [avanti-journals.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Calcium Bromide Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591935#thermodynamic-data-for-calcium-bromide-dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com